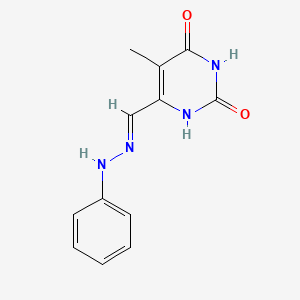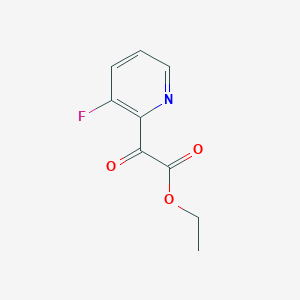
4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine is a complex organic compound that features a unique structure combining an imidazole ring with three pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically results in a more reduced state of the original molecule.
Applications De Recherche Scientifique
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine exerts its effects involves its interaction with molecular targets through its imidazole and pyridine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
1H-Imidazole, 4,5-dihydro-2-methyl-: Used in various chemical syntheses.
Uniqueness
What sets 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine apart is its combination of an imidazole ring with three pyridine moieties, which provides unique chemical and biological properties not found in simpler imidazole derivatives .
Propriétés
Formule moléculaire |
C18H15N5 |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
4-[(4R,5S)-2,4-dipyridin-4-yl-4,5-dihydro-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C18H15N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12,16-17H,(H,22,23)/t16-,17+ |
Clé InChI |
ATGSPSOGIXJNPS-CALCHBBNSA-N |
SMILES isomérique |
C1=CN=CC=C1[C@H]2[C@H](N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
SMILES canonique |
C1=CN=CC=C1C2C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


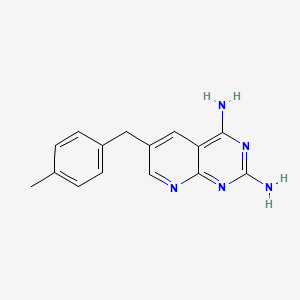
![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)
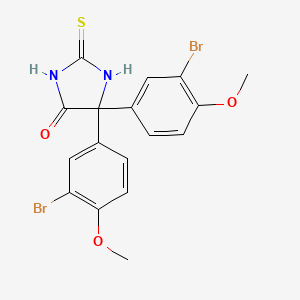
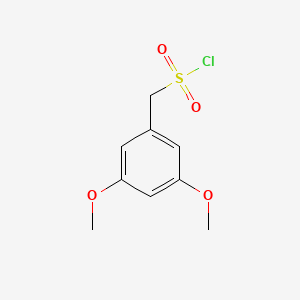
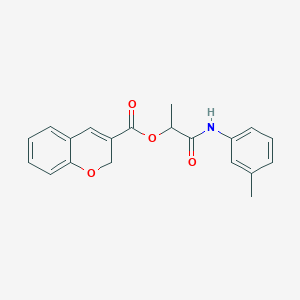
![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)

![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
